Cas no 55115-12-3 (1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester)
1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester
- Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
- 1,3-Diphenyl-1H-pyrazole-5-carboxylic acid methyl ester
- 55115-12-3
- methyl 2,5-diphenylpyrazole-3-carboxylate
- DTXSID601255153
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- Inchi: 1S/C17H14N2O2/c1-21-17(20)16-12-15(13-8-4-2-5-9-13)18-19(16)14-10-6-3-7-11-14/h2-12H,1H3
- InChI Key: RQCQNKVYRACQGX-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(C2C=CC=CC=2)=NN1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 278.10562
- Monoisotopic Mass: 278.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- PSA: 44.12
1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1289108-5g |
1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester |
55115-12-3 | 97% | 5g |
$1800 | 2023-09-03 |
1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester Related Literature
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Kai-Kai Wang,Yan-Li Li,Jun Jing,Rongxiang Chen,Na-Na Zhao,Zhi-Hui Li,Ming-Yue Wang,Shuo-Ke Ji Org. Biomol. Chem. 2022 20 6923
Additional information on 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester
1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester (CAS No. 55115-12-3): An Overview
1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester (CAS No. 55115-12-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Diphenylpyrazole carboxylic acid methyl ester, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent applications of this compound in drug discovery and development.
The molecular formula of 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester is C16H14N2O2, with a molecular weight of approximately 266.30 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its chemical structure features a pyrazole ring substituted with two phenyl groups and a carboxylic acid methyl ester moiety, which contributes to its diverse reactivity and biological properties.
The synthesis of 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester can be achieved through several routes. One common method involves the reaction of 1H-pyrazole-5-carboxylic acid with diphenylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). The resulting amide can then be converted to the methyl ester using methanol and an acid catalyst. Another approach involves the condensation of 1H-pyrazole-5-carboxaldehyde with diphenylamine followed by esterification with methanol.
In recent years, 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester has been extensively studied for its potential therapeutic applications. One notable area of research is its use as a scaffold for the development of novel anti-inflammatory agents. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings have opened new avenues for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Beyond its anti-inflammatory properties, 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester has also shown promise in the field of cancer research. Several studies have demonstrated that certain derivatives of this compound possess antitumor activity by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry reported that a series of diphenylpyrazole carboxylic acid derivatives exhibited selective cytotoxicity against human breast cancer cells while sparing normal cells. This selective toxicity makes these compounds attractive candidates for further development as potential anticancer agents.
In addition to its biological activities, 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester has been explored for its use in materials science. The unique electronic properties of pyrazole derivatives have led to their application in the development of organic semiconductors and photovoltaic materials. Researchers have synthesized conjugated polymers containing diphenylpyrazole units that exhibit high charge carrier mobility and excellent photovoltaic performance. These materials have the potential to revolutionize the field of organic electronics by providing cost-effective alternatives to traditional inorganic semiconductors.
The safety profile of 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester is an important consideration for its use in pharmaceutical and industrial applications. Toxicological studies have shown that this compound exhibits low toxicity when administered at therapeutic doses. However, as with any chemical compound, proper handling and storage precautions should be observed to ensure safety in laboratory settings.
In conclusion, 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester (CAS No. 55115-12-3) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing various fields of science and technology.
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